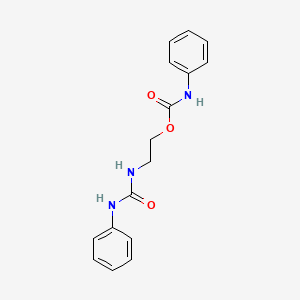

![molecular formula C11H11ClN2O2S B11945681 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride CAS No. 36104-20-8](/img/structure/B11945681.png)

4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

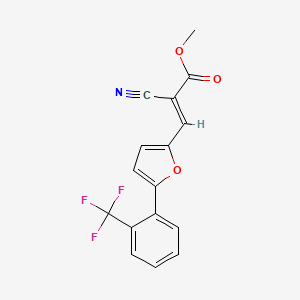

Le chlorhydrate de 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)benzène-1,2-diol est un composé hétérocyclique qui contient un cycle à cinq chaînons avec trois atomes de carbone, un atome de soufre et un atome d'azote. Ces composés sont connus pour leurs diverses activités biologiques, notamment anticancéreuses, anti-inflammatoires, antimicrobiennes et antibactériennes .

Méthodes De Préparation

La synthèse du chlorhydrate de 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)benzène-1,2-diol implique généralement la réaction de 2-aminothiazoles avec des composés α-halocarbonylés . L'approche la plus courante est basée sur la réaction de dérivés de (2Z)-1,3-diaryl-4-bromobut-2-én-1-one avec des 2-aminothiazoles . Les conditions réactionnelles impliquent généralement le chauffage du mélange de réactifs dans le benzène pendant 2 à 4 heures, en fonction de la structure des réactifs de départ . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de cette voie de synthèse avec des modifications appropriées pour assurer la sécurité et l'efficacité.

Analyse Des Réactions Chimiques

Le chlorhydrate de 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)benzène-1,2-diol subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut donner des dérivés dihydro .

Applications de recherche scientifique

Ce composé a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes . En biologie et en médecine, il a montré un potentiel en tant qu'agent anticancéreux, avec une capacité modérée à supprimer la croissance des cellules cancéreuses du rein . Il présente également des activités anti-inflammatoires, antimicrobiennes et antibactériennes, ce qui en fait un composé précieux pour la recherche pharmaceutique . Dans l'industrie, il peut être utilisé comme catalyseur dans la synthèse asymétrique en raison de sa structure spatiale unique .

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)benzène-1,2-diol implique son interaction avec des cibles moléculaires et des voies spécifiques . Par exemple, son activité anticancéreuse est considérée comme due à sa capacité à interférer avec la prolifération cellulaire et à induire l'apoptose dans les cellules cancéreuses . Les activités anti-inflammatoires et antimicrobiennes du composé sont probablement liées à sa capacité à inhiber des enzymes spécifiques et à perturber les membranes cellulaires microbiennes .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, with moderate ability to suppress the growth of kidney cancer cells . It also exhibits anti-inflammatory, antimicrobial, and antibacterial activities, making it a valuable compound for pharmaceutical research . In industry, it can be used as a catalyst in asymmetric synthesis due to its unique spatial structure .

Mécanisme D'action

The mechanism of action of 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways . For instance, its anticancer activity is believed to be due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells . The compound’s anti-inflammatory and antimicrobial activities are likely related to its ability to inhibit specific enzymes and disrupt microbial cell membranes .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)benzène-1,2-diol peut être comparé à d'autres composés similaires, tels que l'acide 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacétique et le N,N'-dicyclohexylcarbamimidothioate de (6,6-diméthyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)méthyle . Ces composés partagent une structure de base similaire mais diffèrent par leurs substituants et leurs activités biologiques spécifiques . La structure spatiale unique du chlorhydrate de 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)benzène-1,2-diol offre des possibilités supplémentaires pour son utilisation comme catalyseur dans la synthèse asymétrique, le différenciant de ses analogues .

Propriétés

Numéro CAS |

36104-20-8 |

|---|---|

Formule moléculaire |

C11H11ClN2O2S |

Poids moléculaire |

270.74 g/mol |

Nom IUPAC |

4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C11H10N2O2S.ClH/c14-9-2-1-7(5-10(9)15)8-6-16-11-12-3-4-13(8)11;/h1-2,5-6,14-15H,3-4H2;1H |

Clé InChI |

QSEVEFXEKUNJGB-UHFFFAOYSA-N |

SMILES canonique |

C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)O)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)

![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)

![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)

![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)